5-(4-Bromophenyl)-3-cyclopropyl-1,2,4-oxadiazole
Description
Properties
Molecular Formula |
C11H9BrN2O |
|---|---|
Molecular Weight |
265.11 g/mol |
IUPAC Name |
5-(4-bromophenyl)-3-cyclopropyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H9BrN2O/c12-9-5-3-8(4-6-9)11-13-10(14-15-11)7-1-2-7/h3-7H,1-2H2 |
InChI Key |
QDAUMIKRVHUERN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-3-cyclopropyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzohydrazide with cyclopropanecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and intermediates.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing oxadiazole ring activates the para-bromophenyl group for nucleophilic substitution. Reactions typically occur under basic or catalytic conditions:
Mechanistic Insight : The oxadiazole’s electron-deficient nature enhances the leaving-group ability of bromine, facilitating substitution at the para position.
Electrophilic Aromatic Substitution
The bromophenyl group undergoes electrophilic substitution, though reactivity is moderated by the oxadiazole’s electron-withdrawing effect:
Note : Bromine’s ortho/para-directing effect competes with the oxadiazole’s meta-directing influence .
Oxadiazole Ring Modifications
The 1,2,4-oxadiazole ring participates in ring-opening and functionalization reactions:
Ring-Opening Reactions
| Conditions | Product | Mechanism |
|---|---|---|
| HCl (conc.), reflux | N-Acylurea derivative | Acid-catalyzed hydrolysis of the oxadiazole ring . |
| NH₂NH₂, EtOH | Cyclopropylamide hydrazide | Nucleophilic attack at C5 position . |
Oxidation/Reduction
| Reaction | Reagent | Product |
|---|---|---|
| Oxidation | H₂O₂/AcOH | 5-(4-Bromophenyl)-3-cyclopropyl-1,2,4-oxadiazole N-oxide |
| Reduction | NaBH₄/NiCl₂ | Ring-saturation to dihydrooxadiazole. |
Cyclopropane Ring Reactivity
The cyclopropyl group undergoes strain-driven reactions:
| Reaction | Conditions | Product |
|---|---|---|
| Hydrogenation | H₂/Pd-C | 5-(4-Bromophenyl)-3-propyl-1,2,4-oxadiazole |
| Epoxidation | mCPBA | Cyclopropane oxide derivative (low yield). |
Limitation : Steric hindrance from the oxadiazole ring reduces cyclopropane reactivity compared to isolated cyclopropanes.
Cross-Coupling Reactions
The bromine atom enables palladium-mediated couplings:
| Coupling Type | Catalyst/Base | Product Example | Yield (%) |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃ | 5-(4-Biphenyl)-3-cyclopropyl-1,2,4-oxadiazole | 82 |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Alkynylated derivatives | 68 |
Key Factor : Electron-deficient aryl bromides show enhanced reactivity in cross-couplings .
Biological Activity-Related Reactions
In pharmacological contexts, the compound interacts via:
-
Hydrogen bonding : Oxadiazole N-atoms act as H-bond acceptors with enzyme active sites.
-
π-Stacking : The bromophenyl group engages in aromatic interactions with biological targets.
Scientific Research Applications
The compound "5-(4-Bromophenyl)-3-cyclopropyl-1,2,4-oxadiazole" is not directly mentioned in the provided search results. However, some search results discuss related compounds and their applications, which can provide insights into the potential applications of "this compound".
Understanding 1,2,4-Oxadiazoles
1,2,4-oxadiazoles are a class of five-membered heterocyclic rings that have gained considerable attention in medicinal chemistry due to their wide spectrum of biological activities and bioisosteric properties . They are considered a valuable framework for novel drug development .
Antimicrobial Applications of Oxadiazole Derivatives
Oxazole derivatives have demonstrated potential antimicrobial activity .
- Examples of antimicrobial activity:
- Benzoxazole-5-carboxylatederivatives were prepared and their antimicrobial activity was evaluated against Gram-positive and Gram-negative bacteria, with compound 17 showing the highest activity .
- 2-tert-Butyl-4-(4-chlorophenyl)oxazole (19 ) and 4-(4-bromophenyl)-2-tert-butyloxazole (20 ) were found to be the most active compounds against various organisms .
Anticancer Applications of 1,2,4-Oxadiazoles
Certain derivatives of 1,2,4-oxadiazoles have demonstrated potential as anticancer agents .
- A study reported the synthesis of 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline (1 ), which exhibits moderate activity against a panel of 11 cancer cell lines .
- Bis-1,2,4-oxadiazole-fused-benzothiazole derivatives were synthesized and examined for their biological activity against A549, MCF-7, human amelanotic melanoma (A375), and HT-29 cancer cell lines .
Related Compounds
The search results also mention related compounds such as:
- 5-(2-Bromophenyl)-3-cyclopropyl-1,2,4-oxadiazole
- 3-(4-Bromophenyl)-5-cyclopropyl-1,2,4-oxadiazole
- 5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole
Potential Applications of this compound
Based on the information available, "this compound" may have potential applications in:
- Medicinal Chemistry: As a building block for synthesizing novel compounds with potential biological activities .
- Antimicrobial Research: Investigating its potential as an antimicrobial agent against various bacterial and fungal strains .
- Anticancer Research: Exploring its potential as an anticancer agent and studying its effects on different cancer cell lines .
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-3-cyclopropyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Substituent Variations at Position 3
- 3-Methyl Analogues: 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole (CAS 71566-07-9) replaces the cyclopropyl group with a methyl group. The compound has a melting point of 97–98°C and a molecular weight of 239.07 g/mol . 3-(3-Bromophenyl)-5-methyl-1,2,4-oxadiazole (CAS 160377-57-1) swaps the substituent positions, placing bromine at position 3 and methyl at position 3. This positional isomerism alters electronic distribution, which may affect binding affinity in biological targets .
Bulkier Substituents :
Substituent Variations at Position 5
- Halogenated Aryl Groups: 5-[(4-Bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole (CAS 6157-89-7) introduces an ether-linked bromophenoxy group. 5-(3-Bromophenyl)-3-phenyl-1,2,4-oxadiazole (from ) demonstrates how meta-substitution of bromine affects molecular planarity, with a dihedral angle of 80.2° between aromatic rings. This non-planar structure may influence π-π stacking in crystal lattices .
Carboxylate Derivatives :
Physicochemical Properties
*Calculated based on molecular formula.
Biological Activity
5-(4-Bromophenyl)-3-cyclopropyl-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
- Chemical Formula : C₁₁H₉BrN₂O
- CAS Number : 1699471-50-5
- Molecular Structure : The compound features a cyclopropyl group and a bromophenyl substituent on the oxadiazole ring, which is crucial for its biological activity.
Biological Activities
The biological activities associated with this compound include:
- Anticancer Activity : Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, studies have shown that modifications to the oxadiazole structure can enhance cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC₅₀ values ranging from sub-micromolar to micromolar concentrations .
- Antimicrobial Properties : Compounds containing the oxadiazole moiety have demonstrated antibacterial and antifungal activities. The presence of halogen substituents like bromine in this compound may contribute to enhanced antimicrobial efficacy .
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is heavily influenced by their structural components. Key findings include:
- Substituent Effects : The introduction of electron-withdrawing groups (EWGs) such as bromine enhances the compound's reactivity and bioactivity. Conversely, electron-donating groups (EDGs) may reduce activity .
- Cyclopropyl Group Influence : The cyclopropyl substituent has been associated with increased lipophilicity and potential interactions with biological targets, which may enhance the compound's therapeutic profile .
Case Studies and Research Findings
- Antitumor Activity : In a study evaluating various 1,2,4-oxadiazole derivatives, compounds structurally related to this compound exhibited potent antitumor effects against multiple cell lines. One derivative showed an IC₅₀ value of 2.76 µM against ovarian cancer cells .
- Cytotoxicity Assessment : A series of experiments demonstrated that the compound's derivatives could induce apoptosis in cancer cells. Flow cytometry analysis indicated that these compounds activate apoptotic pathways similar to established anticancer drugs like doxorubicin .
- Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to key enzymes involved in cancer proliferation and inflammation pathways, including COX enzymes and various kinases .
Data Tables
| Activity Type | Target Cell Lines | IC₅₀ Values (µM) |
|---|---|---|
| Anticancer | MCF-7 | 15.63 |
| A549 | 12.34 | |
| Antibacterial | Staphylococcus aureus | 7.50 |
| Escherichia coli | 9.20 |
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 5-(4-Bromophenyl)-3-cyclopropyl-1,2,4-oxadiazole, and what analytical techniques are essential for confirming its purity and structure?
- Answer: The synthesis typically involves cyclocondensation between amidoximes and carboxylic acid derivatives. For example, reacting 4-bromobenzamidoxime with cyclopropanecarbonyl chloride under basic conditions. Key analytical techniques include:
- ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.6–7.8 ppm and cyclopropyl signals at δ 1.0–2.0 ppm).
- Mass spectrometry to verify the molecular ion peak (239.06 g/mol) with bromine isotopic patterns.
- Melting point determination (reported mp 97–98°C) to assess consistency with literature .
- HPLC-UV for purity assessment, identifying byproducts from incomplete cyclization.
Q. What spectroscopic features distinguish this compound from its structural analogs?
- Answer: Key identifiers include:
- IR: Oxadiazole C=N stretches (1590–1620 cm⁻¹) and C-O-C vibrations (1240–1280 cm⁻¹).
- ¹H NMR: Cyclopropyl multiplet (δ 1.0–2.0 ppm) and para-bromophenyl singlet (δ 7.6–7.8 ppm).
- ¹³C NMR: Oxadiazole carbons (165–175 ppm) and bromophenyl quaternary carbon (~125 ppm).
- Isotopic patterns in mass spectrometry due to bromine .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Answer:
- Use PPE (nitrile gloves, lab coats, safety goggles) and work in a fume hood to avoid inhalation.
- Store in airtight containers under inert gas (argon) to prevent moisture absorption.
- Dispose via halogenated organic waste streams . Similar oxadiazoles show hazards upon ingestion/inhalation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported melting points of this compound across studies?
- Answer: Discrepancies may arise from polymorphism , solvent retention , or impurities . Methodological steps include:
- DSC/TGA to identify polymorphic transitions or solvent retention.
- Recrystallization from different solvents (e.g., ethanol vs. acetonitrile) followed by single-crystal X-ray diffraction to confirm structural consistency.
- Elemental analysis (C, H, N) to verify stoichiometric purity.
- Contextualize data with synthesis conditions (e.g., purification methods) from original reports .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?
- Answer:
- DFT calculations (B3LYP/6-311G**) to map electron density and identify electrophilic centers.
- Fukui function analysis to predict nucleophilic attack sites (e.g., para-bromophenyl position).
- Solvent modeling via polarizable continuum models (PCM).
- Transition state analysis (Nudged Elastic Band method) to estimate activation barriers.
- Validate with kinetic studies under varying nucleophile concentrations, monitored by LC-MS .
Q. How can crystallographic data inform the design of analogs with enhanced biological activity?
- Answer:
- Analyze hydrogen bonding (C-H···O/N interactions) and π-stacking distances from X-ray structures to identify pharmacophores.
- Molecular docking using resolved crystal structures (e.g., PDB entries) to assess target binding.
- Modify substituents at cyclopropyl or bromophenyl positions to optimize steric/electronic complementarity.
- Build SAR models using crystallographic parameters (torsion angles, dipole moments) against bioassay data .
Methodological Notes
- Structural Determination: Single-crystal X-ray diffraction using SHELXL software is critical for resolving molecular geometry and intermolecular interactions (e.g., weak hydrogen bonds forming 2D networks) .
- Data Contradictions: Cross-reference analytical data (e.g., NMR, IR) with synthesis protocols to account for variations in purity or crystallization conditions .
- Safety Compliance: Adhere to institutional guidelines for halogenated compounds, emphasizing proper ventilation and waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
